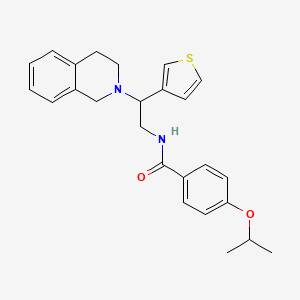
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound represents an intriguing fusion of different pharmacophores: a dihydroisoquinoline moiety, a thiophene ring, and a benzamide structure with an isopropoxy substituent. Such complex molecules often exhibit unique biochemical properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps:
Formation of the dihydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone under acidic conditions.
Introduction of the thiophene ring: : This can be incorporated via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the benzamide group: : This might involve amidation of an appropriate benzoyl chloride with the amine functionality on the intermediate.
Isopropoxylation: : This final step could involve nucleophilic substitution of the benzamide with isopropyl alcohol under basic conditions.
Industrial production would scale these reactions using optimized catalysts, reagents, and conditions to maximize yield and purity.
化学反応の分析
This compound can undergo various chemical reactions:
Oxidation: : May involve the transformation of the thiophene ring to a thiophene oxide using reagents like m-chloroperbenzoic acid.
Reduction: : The isoquinoline moiety can be hydrogenated to produce a fully saturated tetrahydroisoquinoline.
Substitution: : The isopropoxy group can participate in nucleophilic substitution reactions, potentially replacing it with other substituents.
科学的研究の応用
This compound's multi-faceted structure suggests it may have broad applications:
Chemistry: : Could serve as a ligand in coordination chemistry due to its multiple potential binding sites.
Biology: : Might interact with a range of enzymes or receptors, serving as a probe for biochemical pathways.
Medicine: : Potentially a lead compound for drug development targeting neurological, anti-inflammatory, or oncological pathways.
Industry: : Could find applications in materials science, particularly in the development of organic semiconductors or photovoltaic materials.
作用機序
The precise mechanism depends on the context of its application, but potential interactions include:
Molecular Targets: : Isoquinoline derivatives often interact with dopamine receptors, while thiophenes can bind to various protein targets.
Pathways: : This compound could modulate neurotransmitter pathways, signal transduction cascades, or gene expression profiles.
類似化合物との比較
Compared to simpler benzamide, isoquinoline, or thiophene derivatives, this compound is unique in combining all three moieties. Similar compounds might include:
N-(2-(isoquinolin-2-yl)ethyl)-4-isopropoxybenzamide
N-(2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
Its distinctiveness lies in its potential to exhibit multifaceted interactions, thereby broadening its scope of applications.
生物活性
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N2O2S, with a molecular weight of 392.5 g/mol. The compound features a complex structure that combines isoquinoline and thiophene moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O2S |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 898452-53-4 |
Antifungal Properties
Research has indicated that compounds similar to this compound exhibit notable antifungal activity. A study on structurally related compounds demonstrated effective in vitro antifungal activity against various phytopathogenic fungi at concentrations as low as 50 μg/mL . The structure-activity relationship (SAR) analysis suggested that electron-withdrawing substituents enhance antifungal efficacy, making this class of compounds promising candidates for agricultural applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in fungal growth and reproduction. The inhibition mechanism may involve binding to the active sites of these targets, thereby disrupting normal biochemical pathways essential for fungal viability.
Case Studies and Research Findings
- Case Study on Antifungal Activity :
-
Pharmacological Investigations :
- In pharmacological studies, this compound was evaluated for its ability to modulate enzyme activity related to metabolic pathways. The results showed a concentration-dependent relationship in enzyme inhibition, suggesting potential therapeutic applications in metabolic disorders.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-18(2)29-23-9-7-20(8-10-23)25(28)26-15-24(22-12-14-30-17-22)27-13-11-19-5-3-4-6-21(19)16-27/h3-10,12,14,17-18,24H,11,13,15-16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYVZFBQVUZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














